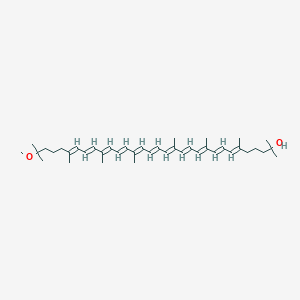
(Sulfanylnitrilio)methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiofulminic acid is a hydracid and a one-carbon compound. It is a conjugate acid of a thiofulminate. It is a tautomer of a thiofulminic acid.
Aplicaciones Científicas De Investigación
Coordination Chemistry
Bis(phosphinimino)methanides, closely related to (sulfanylnitrilio)methanide, have a wide range of coordination chemistry, interacting with many elements across the periodic table. These ligands, particularly bulky monoanionic and dianionic bis(phosphinimino)methanides, have been extensively studied for their coordination behavior with s- and p-block as well as transition metals (Panda & Roesky, 2009).
Biological Evaluation
4-Methylthio-butanyl derivatives, related to (sulfanylnitrilio)methanide, have been isolated from Raphanus sativus seeds and evaluated for their anti-inflammatory and antitumor activities. These compounds have demonstrated significant effects, supporting their traditional use as anti-cancer and anti-inflammatory agents (Kim et al., 2014).
Organic Chemistry Applications
Benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, a compound related to (sulfanylnitrilio)methanide, has been synthesized and its decomposition studied. The compounds formed in this process have implications in organic chemistry, particularly in the synthesis of complex organic molecules (Zhu & Desmarteau, 1993).
Nucleophilic Addition in Chemistry
The methanide carbon of certain gold(I) complexes, which can be considered analogs to (sulfanylnitrilio)methanide, acts as a nucleophilic center. This facilitates carbon−carbon coupling reactions, a significant process in organometallic chemistry (Bardají et al., 1997).
C-H Activation in Aromatic Rings
In organometallic chemistry, bis(diphenylphosphino sulfide)methanide anions react with certain iridium complexes, leading to C−H activation of aromatic rings. This demonstrates the potential of (sulfanylnitrilio)methanide analogs in facilitating complex chemical transformations (Blug et al., 2009).
Computational Chemistry Studies
Thiopheniobis(alkoxycarbonyl)methanides, similar to (sulfanylnitrilio)methanide, have been the subject of theoretical studies using MNDO SCF-MO methods. These studies provide insights into the thermal rearrangements of these compounds, which is relevant for understanding their behavior in various chemical processes (Porter & Rzepa, 1988).
Propiedades
Número CAS |
65195-59-7 |
|---|---|
Nombre del producto |
(Sulfanylnitrilio)methanide |
Fórmula molecular |
CHNS |
Peso molecular |
59.09 g/mol |
Nombre IUPAC |
sulfanylazaniumylidynemethane |
InChI |
InChI=1S/CHNS/c1-2-3/h3H |
Clave InChI |
SKSZCWXNZIXXAY-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]S |
SMILES canónico |
[C-]#[N+]S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2s,3s,4r,5r,6r)-5-Acetamido-6-[[[(2r,3s,4r,5r)-5-(2,4-Dioxopyrimidin-1-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-3,4-Dihydroxy-Oxane-2-Carboxylic Acid](/img/structure/B1255269.png)
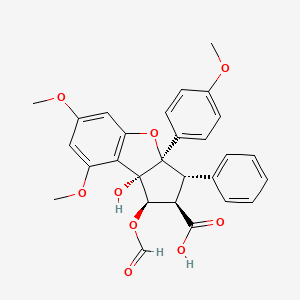


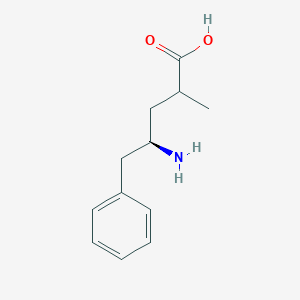
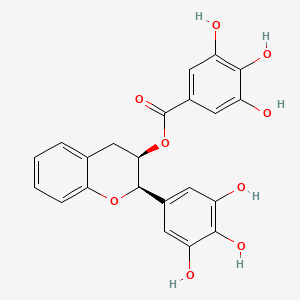
![2-[(1r)-1-Carboxy-2-Naphthalen-1-Ylethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B1255282.png)

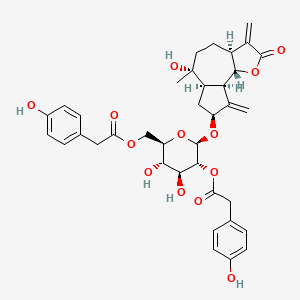
![N-(5-chloro-2-pyridinyl)-4H-thieno[3,2-c][1]benzopyran-2-carboxamide](/img/structure/B1255286.png)
![(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1255287.png)

